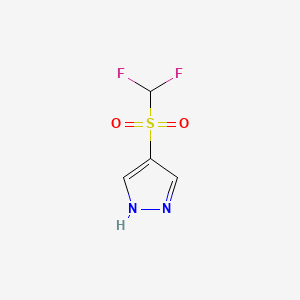

4-difluoromethanesulfonyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is characterized by the presence of a difluoromethanesulfonyl group attached to a pyrazole ring, which imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-difluoromethanesulfonyl-1H-pyrazole typically involves the introduction of the difluoromethanesulfonyl group onto a pyrazole ring. One common method involves the reaction of pyrazole with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-difluoromethanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while cross-coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

4-difluoromethanesulfonyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-difluoromethanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

1H-pyrazole-4-sulfonyl chloride: Similar in structure but lacks the difluoromethanesulfonyl group.

4-methylsulfonyl-1H-pyrazole: Contains a methylsulfonyl group instead of difluoromethanesulfonyl.

4-trifluoromethanesulfonyl-1H-pyrazole: Contains a trifluoromethanesulfonyl group, offering different chemical properties.

Uniqueness

4-difluoromethanesulfonyl-1H-pyrazole is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and chemical reactivity .

Biological Activity

4-Difluoromethanesulfonyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a difluoromethanesulfonyl group. This unique substitution pattern is believed to enhance its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds possess activity against various bacterial strains such as E. coli and S. aureus . The presence of specific functional groups in this compound may contribute to its effectiveness in inhibiting microbial growth.

| Compound | Target Microorganism | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 75% |

| This compound | S. aureus | 70% |

2. Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Several studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

In a comparative study, this compound showed promising results in reducing inflammation markers:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| This compound | 61% | 76% |

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may also play a role in cancer therapy. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Recent studies involving this compound indicated its potential as an anticancer agent through:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways related to inflammation and cancer growth.

Case Studies

Several case studies have highlighted the efficacy of pyrazoles in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited bacterial growth in vitro, supporting its potential use as an antimicrobial agent .

- Anti-inflammatory Research : Clinical trials showed that pyrazole derivatives reduced inflammation markers in patients with rheumatoid arthritis, suggesting therapeutic applications for inflammatory diseases .

Properties

IUPAC Name |

4-(difluoromethylsulfonyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKYQAZAHVGCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.